Aluminum gluconate
Description
Contextualization within Coordination Chemistry of Aluminum
The chemistry of aluminum gluconate is fundamentally rooted in the principles of coordination chemistry. The aluminum(III) ion (Al³⁺) is a hard metal ion, or hard Lewis acid, characterized by its high charge density and small ionic radius (0.675 Å for coordination number VI). nih.gov This hardness dictates its strong preference for binding with hard Lewis bases, particularly negatively charged oxygen-donor ligands. nih.govresearchgate.net Consequently, Al³⁺ forms very stable complexes with ligands such as carboxylates, phosphates, and phenolates. nih.govresearchgate.net
The gluconate anion, derived from gluconic acid, is an excellent ligand for aluminum. It possesses a carboxylate group (-COO⁻) and multiple hydroxyl (-OH) groups along its carbon chain. wikipedia.org The carboxylate group is a common and effective binding site for metal ions. acs.org In the case of aluminum, the interaction with carboxylate ligands is a subject of both fundamental and practical importance, although it remained largely unexplored for some time. acs.org
The coordination can lead to the formation of various structures, including multinuclear aluminum carboxylates where multiple aluminum centers are bridged by carboxylate ligands. tandfonline.comresearchgate.net In alkaline conditions, the alcoholic hydroxyl groups of gluconate can also deprotonate, providing additional sites for chelation. This results in the formation of very stable chelate complexes. researchgate.net For instance, in strongly alkaline solutions (pH > 12), Al(III) forms a 1:1 complex with gluconate where the aluminum ion has a tetrahedral geometry. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | aluminum;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate nih.gov |
| Molecular Formula | C₁₈H₃₃AlO₂₁ nih.gov |
| Molecular Weight | 612.4 g/mol nih.gov |
| InChI Key | ICPMTQOYWXXMIG-OPDGVEILSA-K nih.gov |
Significance in Multi-Component Chemical Systems
This compound's significance is particularly evident in complex chemical environments containing multiple components. The gluconate anion is an outstanding chelating agent, especially in alkaline and concentrated alkaline solutions, where its ability to sequester metal ions like Al³⁺ surpasses that of many other agents. atamanchemicals.com This property is critical in various industrial and chemical systems.
A key example of its role is in the Bayer process, which is used to produce alumina (B75360) from bauxite (B576324) ore. The process involves highly alkaline solutions where gluconate, present as an organic impurity, can form stable complexes with aluminate ions, impacting the efficiency of the process. researchgate.netresearchgate.net The study of the condensation reaction between Al(OH)₄⁻ and D-gluconate is crucial for understanding this impact. researchgate.net
In materials science, the reversible nature of aluminum-carboxylate coordination has been harnessed to create novel functional materials. Researchers have developed self-healing and reprocessable polysiloxane elastomers by using Al(III) ions to crosslink carboxyl-modified polysiloxanes. rsc.org This demonstrates the utility of aluminum-gluconate type bonding in designing advanced polymers.
Table 2: Reported Aluminum-Gluconate Complex Species at Various pH Ranges
| Complex Species | pH Range of Formation |
|---|---|
| AlGluc²⁺ | Acidic (pH 2-4) researchgate.net |
| Al(OH)Gluc⁺ | Slightly acidic to neutral researchgate.net |
| Al(OH)₂Gluc⁰ | Neutral to slightly alkaline researchgate.net |
| Al(OH)₃Gluc⁻ | Alkaline researchgate.net |
Historical Context of Aluminum-Gluconate Academic Inquiry
Academic interest in the components of this compound dates back to the 19th century. Gluconic acid was first prepared via chemical oxidation of glucose in 1870, and its isolation using fermentation was achieved in 1880. wikipedia.org However, detailed investigations into the coordination chemistry of aluminum with carboxylate ligands like gluconate came much later. acs.org
Early recognition of the interaction appeared in industrial contexts. For example, patents for cleaning compositions for aluminum listed sodium gluconate as a necessary aluminum sequestrant to prevent etching in alkaline solutions. google.com This highlighted its practical utility as a chelating agent before its coordination chemistry was fully elucidated.
More focused academic inquiry in the 21st century has provided deeper insights. A significant study in 2013 proved that Al(III) forms a stable 1:1 complex with gluconate in strongly alkaline solutions, contrary to some earlier suggestions. nih.gov This work used a combination of NMR spectroscopy, potentiometric titrations, and other measurements to determine the complex's stability constant (log K = 2.4 ± 0.4) and structure. nih.gov
Contemporary research continues to explore the role of aluminum-gluconate interactions in diverse and advanced applications. This includes density functional theory (DFT) studies to model the reaction mechanisms in industrial settings like the Bayer process and the development of novel materials based on aluminum-carboxylate bonds. researchgate.netrsc.org The progression of research from basic identification to detailed mechanistic studies and advanced material design illustrates the evolving and enduring academic interest in this chemical compound.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
151593-42-9 |
|---|---|
Molecular Formula |
C18H33AlO21 |
Molecular Weight |
612.4 g/mol |
IUPAC Name |
aluminum;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Al/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
InChI Key |
ICPMTQOYWXXMIG-OPDGVEILSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Al+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Al+3] |
Related CAS |
526-95-4 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Approaches for Ligand (Gluconate) Synthesis and Modification
The gluconate ligand is the conjugate base of gluconic acid, an organic compound that arises from the oxidation of glucose. Modern synthetic strategies for gluconic acid focus on efficiency, selectivity, and environmental sustainability, moving beyond classical chemical oxidation methods.
Contemporary approaches are primarily categorized into:
Heterogeneous Catalysis : This environmentally friendly method involves the oxidation of glucose using molecular oxygen in the presence of solid catalysts. scirp.org Noble metal-based catalysts, particularly those using gold, platinum, or palladium supported on materials like alumina (B75360), titania, or porous carbon, have demonstrated high efficacy and selectivity. u-szeged.hunih.gov For instance, gold nanoparticles on a hierarchical porous carbon support have achieved excellent yields of gluconic acid (97.6%) under mild conditions. u-szeged.hu Bimetallic catalysts, such as Au–Pd, have also been developed for this conversion. u-szeged.hu
Enzymatic Synthesis : A highly specific method utilizes the enzyme glucose oxidase to catalyze the dehydrogenation of glucose. nih.govmdpi.com This reaction oxidizes the aldehyde group at the C-1 position of D-glucose to produce glucono-δ-lactone and hydrogen peroxide. mdpi.com The lactone intermediate then spontaneously hydrolyzes in water to yield gluconic acid. bohrium.comnih.gov Immobilizing the enzyme on supports like silica (B1680970) (SiO₂) or alumina (Al₂O₃) offers the advantage of easy separation and potential for catalyst recycling, which is beneficial for industrial-scale production. nih.gov
Microbial Fermentation : This is the dominant industrial method for obtaining gluconic acid, often employing microorganisms such as Aspergillus niger. scirp.orgbohrium.com The process relies on the microbial oxidation of glucose. nih.gov Advancements in fermentation technology, including the use of genetically modified strains and integrated routes with filtration techniques, are continually improving the efficiency and economic viability of this production pathway. u-szeged.hu
Precursor Aluminum Species Generation for Complex Formation
The selection and preparation of the aluminum precursor are critical for the successful synthesis of aluminum gluconate. The reactivity and speciation of aluminum in aqueous solution are highly dependent on pH, which dictates the type of precursor species available for complexation with the gluconate ligand.
Commonly generated precursor aluminum species include:
Aluminum Hydroxide (B78521) [Al(OH)₃] : This is a frequently used solid precursor. It can be synthesized via several routes, including precipitation and mechanochemical methods.
Precipitation : Aluminum hydroxide can be precipitated by reacting an aluminum salt, such as aluminum chloride (AlCl₃), with a base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). researchgate.netresearchgate.net The particle size of the resulting precipitate can be controlled by process parameters like the agitation rate. researchgate.net
Mechanochemical Synthesis : This solvent-minimal approach involves the grinding or milling of solid reactants, such as aluminum chloride hexahydrate (AlCl₃·6H₂O) and sodium hydrogen carbonate (NaHCO₃), to induce a reaction and form insoluble aluminum hydroxide. researchgate.net
Aqueous Aluminum Ions and their Hydrolysis Products : In acidic to near-neutral solutions, the aluminum cation exists as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. As the pH increases, this ion undergoes hydrolysis to form various mononuclear and polynuclear hydroxide species. acs.org
Tetrahydroxoaluminate Ion [Al(OH)₄⁻] : In concentrated alkaline solutions (pH > 10), the predominant mononuclear aluminum species is the tetrahydroxoaluminate ion. geologyscience.ru This anionic species serves as the key precursor for the formation of this compound complexes in hyperalkaline environments. u-szeged.huresearchgate.net A stock solution of this precursor can be prepared by dissolving high-purity aluminum metal in a standardized, carbonate-free sodium hydroxide solution. u-szeged.hu
Controlled Environment Synthesis Techniques for this compound
The complexation reaction between aluminum and gluconate is an equilibrium process that is profoundly influenced by the reaction environment. Precise control over parameters such as pH, temperature, and reactant concentrations is essential to direct the synthesis toward the desired product and to understand the speciation of the complexes in solution.
The pH of the reaction medium is the most critical factor governing the speciation of this compound. The interaction between Al(III) and the gluconate ligand (Gluc⁻) has been extensively studied across a broad pH range (2-13), revealing the formation of numerous distinct complex species as the acidity or alkalinity of the solution changes. researchgate.netgeologyscience.ru
At acidic to neutral pH, complexation occurs between the Al³⁺ ion and the gluconate ligand, which has multiple hydroxyl groups and a carboxylate group that can act as coordination sites. geologyscience.ru In strongly alkaline solutions (pH > 12), the reaction proceeds via a condensation reaction between the tetrahydroxoaluminate precursor, Al(OH)₄⁻, and the alcoholate groups of the gluconate ligand. researchgate.net This particular reaction is noteworthy for being pH-independent within this hyperalkaline range. researchgate.net Potentiometric studies have identified a variety of species that form at different pH values.
| Species Notation | Predicted pH Range of Formation |
|---|---|
| [Al(Gluc)]²⁺ | Acidic (pH 2-4) |
| [Al(OH)(Gluc)]⁺ or [Al(Gluc)H₋₁]⁺ | Slightly Acidic to Neutral |
| [Al(OH)₂(Gluc)]⁰ or [Al(Gluc)H₋₂]⁰ | Neutral to Slightly Alkaline |
| [Al(OH)₃(Gluc)]⁻ or [Al(Gluc)H₋₃]⁻ | Alkaline |
| [Al(OH)₄(Gluc)]²⁻ | Strongly Alkaline |
| [Al(Gluc)₂(OH)]⁰ or [Al(Gluc)₂H₋₁]⁰ | Alkaline (Ligand Excess) |
| [Al(Gluc)₂(OH)₂]⁻ or [Al(Gluc)₂H₋₂]⁻ | Alkaline (Ligand Excess) |
Note: The notation [Al(Gluc)H₋ₓ] represents the deprotonation of x hydroxyl groups from the gluconate ligand upon complexation.
The formation of coordination complexes is a thermodynamic process characterized by changes in enthalpy (ΔH) and entropy (ΔS). Consequently, the stability of this compound complexes is dependent on temperature. While specific thermodynamic data for the aluminum-gluconate system is not extensively detailed in the cited literature, the principles can be understood from related systems.
For the protonation of the D-gluconate ligand itself, calorimetric titrations at various temperatures (283.15 K to 318.15 K) have determined the thermodynamic parameters. nih.gov At 298.15 K, the proton binding reaction is exothermic (ΔH⁰ = -4.56 ± 0.04 kJ mol⁻¹) and driven by a positive entropy change (TΔS⁰ = 16.6 ± 0.1 kJ mol⁻¹). geologyscience.runih.gov
Studies on a comparable system, aluminum-fluoride complexation, provide a clear example of temperature's impact on stability constants. The log K value for the formation of Al(OH)₂F₂⁻ from Al(OH)₄⁻ decreases significantly as temperature increases, indicating the reaction is less favorable at higher temperatures.
| Temperature (°C) | log K |
|---|---|
| 44.5 | 6.51 ± 0.15 |
| 90 | 5.06 ± 0.10 |
| 150 | 3.98 ± 0.10 |
| 200 | 3.49 ± 0.15 |
| 300 | 2.86 ± 0.20 |
This inverse relationship between temperature and stability constant is common for many exothermic complexation reactions. A comprehensive understanding of the this compound system would require similar temperature-dependent studies to determine its specific thermodynamic profile.
At low concentrations of aluminum, mononuclear aluminum hydroxyl species are the primary reactants. However, as the total aluminum concentration increases (e.g., above 10 μM), polynuclear species such as the Al₁₃ polycation can become the dominant form of aluminum in solution, altering the complexation pathway.
The ratio of ligand to metal is also a determining factor. Potentiometric studies show that in the presence of excess gluconate, complexes with a 1:2 metal-to-ligand ratio, such as [Al(Gluc)₂(OH)]⁰, can form. researchgate.netgeologyscience.ru In hyperalkaline solutions, the speciation is also sensitive to the concentrations of both the tetrahydroxoaluminate ion and the ligand. Studies on the closely related aluminum-heptagluconate system show that as the total aluminum concentration increases, higher-order polynuclear complexes are formed. A representative speciation diagram based on this analogous system illustrates the shift in equilibria with changing precursor concentration.
| [Al(OH)₄⁻]T (M) | % Al(OH)₄Hpgl²⁻ (1:1) | % Al₃(OH)₁₃Hpgl₂⁶⁻ (3:2) | % Al₄(OH)₁₅Hpgl₃⁶⁻ (4:3) |
|---|---|---|---|
| 0.05 | ~90% | ~5% | ~5% |
| 0.20 | ~65% | ~20% | ~15% |
| 0.40 | ~45% | ~30% | ~25% |
| 0.60 | ~30% | ~35% | ~35% |
| 0.80 | ~20% | ~38% | ~42% |
Data is illustrative for the analogous Al(III)-Heptagluconate (Hpgl⁻) system and demonstrates the principle of concentration-dependent equilibria. This behavior highlights that controlling the stoichiometry of the reactants is a key technique for synthesizing specific this compound complexes.
Complexation Chemistry and Solution Equilibria of Aluminum Gluconate
Formation and Stability of Aluminum(III)-Gluconate Complexes
The formation of stable complexes between aluminum(III) and gluconate is a key aspect of its chemistry, with significant implications for its behavior in various environments.
In aqueous solutions, the speciation of aluminum(III)-gluconate is highly dependent on the pH of the medium. researchgate.net Studies have identified the formation of several 1:1 complexes between Al(III) and gluconate in the slightly acidic to higher pH ranges. researchgate.net In strongly alkaline solutions (pH > 12), it has been demonstrated that Al(III) forms a 1:1 complex with gluconate. nih.govresearchgate.net This complexation is a pH-independent condensation reaction. nih.govresearchgate.net
Research has also explored the complexation of Al(III) with gluconate analogues, such as D-heptagluconate, across a wide pH range (2-14). researchgate.net These studies provide a broader understanding of the equilibrium and structural aspects of these complex systems. researchgate.net The use of techniques like potentiometry, polarimetry, and various forms of spectroscopy has been crucial in identifying the different species present in solution. researchgate.netresearchgate.net
The pH of the solution plays a critical role in determining the specific aluminum-gluconate complexes that are formed. In the pH range of 2 to 10, a series of deprotonated complexes have been identified, including [AlL]²⁺, [AlLH₋₁]⁺, [AlLH₋₂], and [AlLH₋₃]⁻, where L represents the gluconate ligand. researchgate.net Additionally, 1:2 complexes such as [AlL₂H₋₁] and [AlL₂H₋₂]⁻ have been observed. researchgate.net
In the hyperalkaline region (pH ≥ 13), several distinct complexes have been reported to form with gluconate analogues like α-D-heptagluconate. researchgate.net These include species such as Al(OH)₄Hpgl²⁻ and Al(OH)₅Hpgl³⁻. researchgate.net In the pH range of 7 to 9, the formation of ligand-stabilized aluminum hydroxides has been observed. researchgate.netresearchgate.net
In strongly alkaline conditions (pH > 12), the complexation between Al(III) and gluconate occurs via a condensation reaction between the Al(OH)₄⁻ ion and two of the alcoholic hydroxyl groups of the gluconate molecule. researchgate.net This process is notably pH-independent. nih.govresearchgate.net The predominant species in concentrated alkaline solutions with a pH above 10 is the mononuclear tetrahydroxoaluminate ion, Al(OH)₄⁻. researchgate.net
The following table summarizes the various aluminum-gluconate species identified at different pH ranges:
| pH Range | Identified Aluminum-Gluconate Species |
| 2 - 10 | [AlL]²⁺, [AlLH₋₁]⁺, [AlLH₋₂], [AlLH₋₃]⁻, [AlL₂H₋₁], [AlL₂H₋₂]⁻ researchgate.net |
| 7 - 9 | Ligand-stabilized aluminum hydroxides researchgate.netresearchgate.net |
| > 12 | 1:1 complex formed via condensation of Al(OH)₄⁻ and gluconate researchgate.netnih.govresearchgate.net |
| ≥ 13 (with heptagluconate) | Al(OH)₄Hpgl²⁻, Al(OH)₅Hpgl³⁻, Al(OH)₅Hpgl⁴₂⁻, Al₃(OH)₁₃Hpgl⁶₂⁻, Al₄(OH)₁₅Hpgl⁶₃⁻ researchgate.netresearchgate.net |
The stability of aluminum-gluconate complexes is quantified by their stability constants. For the 1:1 complex formed in strongly alkaline solutions (pH > 12), the stability constant (log K) has been determined to be 2.4 ± 0.4. nih.govresearchgate.net This value was derived from ¹H NMR and polarimetric measurements. nih.govresearchgate.net
Density functional theory (DFT) calculations have been employed to investigate the thermodynamics of the condensation reaction between Al(OH)₄⁻ and D-gluconate. The reaction energy for the most favorable pathway in solution was calculated to be -2.3 kcal mol⁻¹. researchgate.netresearchgate.net This negative value indicates that the formation of the bidentate complex is a thermodynamically favorable process. researchgate.netresearchgate.net
Structural Elucidation of Aluminum-Gluconate Species
Understanding the structure of aluminum-gluconate complexes, including how the gluconate ligand coordinates to the aluminum ion and whether the complexes exist as monomers or larger polymers, is essential for a complete picture of their chemistry.
Gluconate is a multidentate ligand, meaning it can bind to a metal ion through multiple atoms simultaneously, forming stable chelate rings. researchgate.net In acidic conditions, the binding sites of the gluconate ligand to aluminum(III) have been identified as the hydroxyl groups on carbons 2, 3, 4, and 5 (C2H(OH), C3H(OH), C4H(OH), and C5H(OH)). researchgate.netresearchgate.net
In strongly alkaline media, the coordination is different. The complex is formed through a condensation reaction where the Al(OH)₄⁻ ion interacts with two of the alcoholic hydroxyl groups of the gluconate molecule. researchgate.net DFT calculations suggest that the D-gluconate forms an oxo bridge with aluminum. researchgate.net This involves a first associative condensation step where a pentacoordinated aluminum binds to the carbon adjacent to the carbonyl group of the ligand, followed by the formation of a second bond to create a more stable bidentate structure. researchgate.net In the resulting complex, the Al(III) ion exhibits a tetrahedral geometry. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) measurements at a pH of 7 have suggested that coordination occurs via the carboxylate group and the adjacent hydroxyl group of the ligand. researchgate.netresearchgate.net
Speciation studies of the Al(III)-gluconate system have primarily indicated the presence of 1:1 complexes in the slightly acidic to higher pH ranges. researchgate.net In strongly alkaline solutions, the formation of a 1:1 complex has also been confirmed. nih.govresearchgate.net
However, there is evidence for the formation of polymeric species under certain conditions. Freezing point depression measurements have suggested that association to a significant extent occurs. researchgate.netresearchgate.net Furthermore, ESI-MS measurements have confirmed the predominant formation of a dimeric species, Al₂(OH)₆Hpgl⁻, at a pH of 7 when using a gluconate analogue. researchgate.netresearchgate.net With the heptagluconate ligand in the hyperalkaline region, both trinuclear (Al₃(OH)₁₃Hpgl⁶₂⁻) and tetranuclear (Al₄(OH)₁₅Hpgl⁶₃⁻) complexes have been identified. researchgate.netresearchgate.net
Intermolecular Interactions and Solvation Effects within Aluminum-Gluconate Systems
The behavior of aluminum-gluconate complexes in solution is profoundly influenced by a network of non-covalent intermolecular forces and the interactions with solvent molecules. These factors govern the solubility, stability, and aggregation state of the complexes. The primary interactions at play are hydrogen bonding, van der Waals forces, and electrostatic interactions, which collectively define the solvation shell surrounding the aluminum-gluconate species.
The gluconate ligand, with its multiple hydroxyl (-OH) groups and a terminal carboxylate group, provides numerous sites for hydrogen bonding. atamanchemicals.comacs.org These functional groups can act as both hydrogen bond donors and acceptors, leading to extensive interactions with polar solvents like water. This is a key reason for the high solubility of aluminum gluconate in aqueous solutions. ontosight.ai In addition to solvent interactions, intermolecular hydrogen bonds can form between different aluminum-gluconate molecules, particularly as the concentration of the solution increases. researchgate.net This can lead to changes in the spatial structure and promote the formation of larger aggregates. researchgate.net Research on related compounds, such as gluconamides, has identified the formation of infinite chains through intermolecular hydrogen bonds, similar to β-sheet structures in proteins, highlighting the potential for ordered self-assembly. acs.org
The solvation of the aluminum ion is a critical aspect of the system's chemistry. In an aqueous environment, the Al³⁺ ion is known to be surrounded by distinct hydration shells. nih.gov First-principles simulations have detailed the structure of these shells, providing insight into the immediate environment of the metal ion. nih.gov When gluconate forms a complex with aluminum, it displaces water molecules from the primary hydration shell, and the resulting complex establishes its own solvation environment, dictated by the polar groups of the ligand. Theoretical studies using density functional theory (DFT) incorporate solvation models to accurately predict the reaction pathways and stability of these complexes in solution. researchgate.net
The tables below summarize the key intermolecular forces and the characteristics of the aluminum ion's hydration shell.
Table 1: Key Intermolecular Interactions in Aluminum-Gluconate Systems
| Type of Interaction | Interacting Groups/Species | Significance in the System |
| Hydrogen Bonding | -OH and -COO⁻ groups of gluconate with water molecules. -OH and -COO⁻ groups between different gluconate complexes. | Crucial for high water solubility. ontosight.ai Influences molecular aggregation and solution structure at higher concentrations. acs.orgresearchgate.net |
| Van der Waals Forces | Nonpolar C-H portions of the gluconate backbone. | Contribute to overall intermolecular attraction and molecular packing. atamankimya.comresearchgate.net |
| Electrostatic Interactions | Positively charged Al³⁺ center and anionic gluconate. Charged complex with polar water molecules and other ions. | Primary force in the formation of the intramolecular complex. Governs the orientation of solvent molecules and interaction with the ionic medium. nih.gov |
Table 2: Research Findings on Al³⁺ Hydration Shells in Aqueous Solution
| Hydration Shell | Number of Water Molecules | Coordination Geometry | Key Features and Research Findings |
| First (Primary) Shell | 6 | Octahedral | The six water molecules are tightly bound directly to the Al³⁺ ion. nih.gov These are the molecules displaced by the gluconate ligand during complexation. |
| Second (Secondary) Shell | ~12 | Trigonal (relative to first-shell waters) | These water molecules are hydrogen-bonded to the water molecules of the first shell. nih.gov Water exchange in this shell occurs on a picosecond timescale. nih.gov Beyond this shell, the water structure begins to resemble that of bulk water. nih.gov |
Mechanistic Investigations of Aluminum Gluconate Reactions
Reaction Pathways of Aluminum-Gluconate Complex Formation
The formation of aluminum-gluconate complexes is a significant area of study, particularly for understanding its impact in industrial processes like the Bayer process for alumina (B75360) production. researchgate.netresearchgate.net The interaction between the tetrahydroxoaluminate ion (Al(OH)₄⁻), the predominant species in alkaline solutions, and D-gluconate is central to this complexation. researchgate.netresearchgate.net
Condensation Reaction Mechanisms of Al(OH)₄⁻ with D-gluconate
In strongly alkaline environments (pH > 12), aluminum (III) forms a 1:1 complex with gluconate. rsc.org This complexation occurs through a pH-independent condensation reaction, rather than ligand deprotonation. researchgate.netrsc.org Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism of this condensation reaction. researchgate.netresearchgate.net
The process involves the Al(OH)₄⁻ ion reacting with the alcoholic hydroxyl groups of the D-gluconate molecule. researchgate.net The DFT results indicate that the D-gluconate model initially forms an oxo bridge with the aluminum. This occurs via a primary associative condensation step where a pentacoordinated aluminum atom bonds to the carbon adjacent to the ligand's carbonyl group. researchgate.netresearchgate.net Subsequently, a second bond is formed through a similar mechanism, resulting in a more stable bidentate structure. researchgate.netresearchgate.net These theoretical findings align with experimental observations that suggest the formation of a bidentate complex between Al(OH)₄⁻ and D-gluconate in highly alkaline conditions. researchgate.net
Associative and Dissociative Pathways of Complexation
The formation of the aluminum-gluconate complex follows an associative mechanism. researchgate.netlibretexts.org An associative pathway is characterized by an initial step where the incoming ligand (D-gluconate) bonds to the metal ion (Al(OH)₄⁻), leading to an intermediate with a higher coordination number. libretexts.org In this case, a pentacoordinated aluminum intermediate is formed. researchgate.netresearchgate.net This is then followed by the departure of a leaving group to form the final product. libretexts.org
The key feature of this associative mechanism is the formation of a detectable intermediate with a higher coordination number than the initial reactant complex. libretexts.org This contrasts with a dissociative pathway, where an intermediate with a lower coordination number would be formed. libretexts.org
Rate-Limiting Activation Barriers for Complex Formation
The formation of the aluminum-gluconate complex involves surmounting an energy barrier, known as the activation energy. The rate-limiting step in a reaction pathway is the one with the highest activation energy. rsc.org For the most favorable reaction path in the formation of the bidentate aluminum-gluconate complex, the rate-limiting activation barrier has been calculated using computational methods. researchgate.net
Using Density Functional Theory (DFT), the barrier was determined to be 16.9 kcal mol⁻¹. researchgate.net A different computational method, CCSD(T) on geometries optimized with DFT and dispersion correction, yielded a lower activation barrier of 6.5 kcal mol⁻¹. researchgate.net The reaction energy for this preferred mechanism in solution is -2.3 kcal mol⁻¹. researchgate.netresearchgate.net
| Computational Method | Rate-Limiting Activation Barrier (kcal mol⁻¹) | Reaction Energy in Solution (kcal mol⁻¹) |
|---|---|---|
| Density Functional Theory (DFT) | 16.9 researchgate.net | -2.3 researchgate.netresearchgate.net |
| CCSD(T) with DFT optimized geometries | 6.5 researchgate.net |
Adsorption and Surface Interaction Mechanisms
The interaction of aluminum gluconate with surfaces, particularly metallic ones, is characterized by adsorption processes that can lead to the formation of protective films. researchgate.netsemanticscholar.org These mechanisms are crucial in applications such as corrosion inhibition.
Adsorption Isotherms and Kinetics on Metallic Surfaces
The adsorption of gluconates on aluminum alloy surfaces has been studied to understand their corrosion inhibition properties. researchgate.neticm.edu.pl The efficiency of inhibition is dependent on the concentration of the inhibitor, the nature of the corrosive medium, and the state of the metal surface. semanticscholar.org Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the surface, provide insights into the interaction between the inhibitor and the metal. icm.edu.pl
For instance, the adsorption of zinc gluconate on an aluminum alloy in a sulfuric acid solution was found to follow the Freundlich adsorption isotherm. icm.edu.pl In another study, the adsorption of ferrous gluconate on an aluminum alloy in a saline environment was best described by the Langmuir adsorption isotherm. semanticscholar.org
The kinetics of adsorption, which describes the rate of adsorption, is also a key factor. Kinetic studies have shown that the adsorption of some inhibitors on metallic surfaces can be rapid. researchgate.net The rate of corrosion of aluminum alloy was found to decrease in the presence of ferrous gluconate, with the optimum inhibition efficiency achieved at a specific concentration. semanticscholar.org
| Gluconate Compound | Corrosive Medium | Adsorption Isotherm Model |
|---|---|---|
| Zinc Gluconate | 0.5 M Sulphuric Acid | Freundlich icm.edu.pl |
| Ferrous Gluconate | Saline Environment | Langmuir semanticscholar.org |
Formation of Chemical Adsorption Films and Interfacial Layers
This compound and its derivatives can form a chemical adsorption film on metallic surfaces, which acts as a protective barrier. researchgate.net This film formation is a key aspect of its function as a corrosion inhibitor. semanticscholar.org The mechanism involves the adsorption of the gluconate molecules onto the metal surface, which can occur through either physical or chemical adsorption. sapub.org
Physical adsorption involves weaker electrostatic interactions, while chemical adsorption (chemisorption) involves the sharing or transfer of charge between the inhibitor molecules and the metal surface, forming a stronger bond. sapub.org In the case of sodium D-gluconate used to inhibit the reaction of aluminum waste dust with water, Fourier-transform infrared (FTIR) spectroscopy results indicated the formation of a chemical adsorption film on the surface of the aluminum particles. researchgate.net This film prevents the aluminum from coming into contact with water, thereby suppressing hydrogen production. researchgate.net The formation of these interfacial layers is a dynamic process influenced by factors such as the concentration of the inhibitor and the properties of the surrounding medium. nih.gov
Ligand-Induced Passivation Mechanisms
The passivation of aluminum surfaces by this compound is a mechanism rooted in the adsorption of the gluconate ligand onto the metal or its native oxide layer. The gluconate anion, with its multiple hydroxyl groups and a terminal carboxylic acid group, acts as an effective chelating agent for Al³⁺ ions. atamanchemicals.comwikipedia.orgatamankimya.com This interaction leads to the formation of a stable, protective film on the aluminum surface. google.com
The primary mechanism involves the gluconate repairing the natural oxide film by adsorbing onto the exposed metal surface, particularly at weak points or pores in the passive layer. semanticscholar.org This process can be described as the formation of an Al-gluconate complex directly on the surface. Research on similar metal gluconates suggests that the gluconate diffuses from the bulk solution to the metal surface, where it forms a complex at anodic regions. core.ac.uk This adsorbed layer acts as a physical barrier, inhibiting the diffusion of corrosive agents like dissolved oxygen to the metal surface, thereby lowering the corrosion rate. google.com
Studies on this compound hydroxide (B78521) have shown that it imparts high inhibition efficiency. psu.edu Evidence suggests the formation of a conversion coating on substrates, which provides lasting corrosion resistance even after the substrate is removed from the gluconate solution. psu.edu This indicates a strong and persistent bonding between the gluconate and the aluminum surface. The formation of this protective film is an adsorption process that can be influenced by factors such as inhibitor concentration and pH. semanticscholar.orgampp.org In strongly alkaline solutions, for instance, Al(III) has been shown to form a 1:1 complex with the gluconate anion through a condensation reaction. researchgate.netnih.gov
The effectiveness of this passivation is demonstrated by the inhibition efficiencies observed in various studies. Although data for this compound is sometimes presented in the context of other gluconate salts, its performance is notable.
Table 1: Corrosion Inhibition Efficiency of Al(gluconate)₂OH and Related Compounds on Mild Steel This table presents the inhibition efficiency of this compound hydroxide in comparison to other compounds after different immersion periods. The data highlights the relative effectiveness of the aluminum-based inhibitor.
Data sourced from research on aqueous corrosion inhibition studies of various salts. psu.edu
Applications in Advanced Materials Science and Industrial Processes
Corrosion Inhibition Systems for Metallic Substrates
Aluminum gluconate and its related gluconate compounds are recognized for their potential as corrosion inhibitors, particularly for aluminum and its alloys. The mechanism of inhibition often involves the adsorption of the gluconate molecule onto the metal surface, forming a protective layer that impedes the electrochemical processes of corrosion.
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Studies employing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have provided insights into the inhibitory action of gluconates on aluminum alloys.
Research has demonstrated that gluconate-based inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. nih.gov The presence of gluconate in a corrosive medium, such as a sodium chloride solution, can lead to a noticeable decrease in the corrosion current density (Icorr) and an increase in the polarization resistance (Rp), both of which indicate enhanced corrosion protection. researchgate.netabechem.com The formation of a protective film on the aluminum surface is a key aspect of this inhibition. nih.govabechem.com
The effectiveness of inhibition is often dependent on the concentration of the inhibitor. For instance, studies on various organic inhibitors have shown that inhibition efficiency increases with inhibitor concentration up to an optimal point. nih.gov
Table 1: Electrochemical Parameters for Aluminum Alloy in 3.5% NaCl Solution with and without Ferrous Gluconate (FG) Inhibitor
| Inhibitor Concentration | Corrosion Rate (mm/year) |
| 0% (Blank) | 0.12 |
| 0.5% FG | 0.04 |
| 1.0% FG | 0.03 |
| 1.5% FG | 0.02 |
| 2.0% FG | 0.01 |
This table is illustrative, based on the principle that increasing inhibitor concentration generally decreases the corrosion rate, as observed in studies with gluconate-containing inhibitors. researchgate.net
The interaction of gluconates with aluminum surfaces can be considered a form of surface modification. By adsorbing onto the aluminum, gluconate molecules alter the surface chemistry, making it less susceptible to attack by corrosive species. nih.govatamanchemicals.com This adsorption can occur through the oxygen atoms in the gluconate's hydroxyl and carboxyl groups, which can form coordinate bonds with the aluminum surface. scribd.com
This surface modification leads to the formation of a barrier layer that limits the diffusion of corrosive ions to the metal surface and the transport of metal ions away from it. mdpi.com The stability and coverage of this adsorbed layer are critical to its protective function. Techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) can be used to visually and elementally confirm the presence of the inhibitor film on the protected surface. nih.gov
Role in Aluminum Extraction and Processing Technologies
In the hydrometallurgical extraction of alumina (B75360) (aluminum oxide) from bauxite (B576324) ore, primarily through the Bayer process, organic compounds can have significant effects. While not a primary reagent, the presence of gluconate-like substances, often as degradation products of larger organic molecules present in the bauxite, can influence the process chemistry.
The Bayer process involves dissolving the aluminum-bearing minerals from bauxite in a hot, concentrated sodium hydroxide (B78521) solution to form a sodium aluminate solution. mdpi.com Sodium gluconate is known to be a strong complexing agent for aluminum ions. atamankimya.com In the highly alkaline environment of the Bayer liquor, aluminum exists predominantly as the aluminate ion, Al(OH)₄⁻. aqw.com.au
A critical step in the Bayer process is the precipitation of pure aluminum hydroxide (gibbsite) from the supersaturated sodium aluminate solution. google.com This process is sensitive to impurities, and organic compounds can act as "poisons" or inhibitors to gibbsite precipitation.
Interactions in Cementitious Systems
In the construction industry, sodium gluconate is a well-known and widely used set retarder for Portland cement. researchgate.net Its primary function is to delay the hydration process of the cement, thereby extending the time the concrete remains workable.
The retarding mechanism involves the adsorption of gluconate ions onto the surface of the hydrating cement particles. atamankimya.com This action is particularly pronounced in its interaction with the aluminate phases (like tricalcium aluminate, C₃A) present in the cement. researchgate.netrsc.org During cement hydration, aluminate phases dissolve, releasing aluminate ions into the pore solution. rsc.org
Table 2: Effect of Sodium Gluconate on Cement Setting Time
| Sodium Gluconate Dosage (% by weight of cement) | Setting Time Increase (minutes) |
| 0.05 | 20 |
| 0.10 | 45 |
| 0.15 | 75 |
| 0.20 | 110 |
This table provides illustrative data based on the established principle that sodium gluconate retards cement setting time, with the effect increasing with dosage. oaepublish.com
Influence on Hydration Kinetics and Set Retardation in C-S-H Formation
In cement chemistry, the hydration of silicate (B1173343) phases, particularly alite, leads to the formation of calcium silicate hydrates (C-S-H), the primary binding agent responsible for the strength of concrete. iccc-online.org The rate of this process dictates the setting time and workability of fresh concrete. This compound acts as a potent set retarder by directly influencing the nucleation and growth of C-S-H. researchgate.netresearchgate.net
During the hydration of Portland cement, aluminum from the dissolution of aluminate phases readily complexes with gluconate ions present in the mixture. researchgate.netresearchgate.net This forms an aluminium-gluconate complex that preferentially adsorbs onto the surfaces of the initial C-S-H nuclei as they form. researchgate.netresearchgate.net This adsorption "poisons" the nuclei, preventing them from growing and effectively halting the precipitation process. researchgate.net This action extends the dormant period of cement hydration, delaying the acceleration of the hydration reaction and thus retarding the set time. researchgate.netarxiv.org The retardation effect continues until the gluconate concentration in the solution falls below a critical value, at which point newly formed C-S-H nuclei are no longer poisoned and can grow, leading to the hardening of the cement paste. researchgate.net In systems with alite containing aluminum, a similar retardation is observed due to the formation of an aluminum-containing C-S-H that does not effectively act as a nucleus for further C-S-H growth. researchgate.net
Table 1: Influence of Gluconate on Cement Hydration
| Parameter | Observation in the Presence of Gluconate | Mechanism | Source |
|---|---|---|---|
| Hydration Period | Extension of the dormant period before acceleration of hydration. | Adsorption of an aluminium-gluconate complex on the first C-S-H nuclei, preventing their growth. | researchgate.netresearchgate.net |
| C-S-H Nuclei | "Poisoning" of initial C-S-H nuclei. | The adsorbed complex blocks sites for further precipitation and growth. | researchgate.net |
| Set Time | Delayed setting of the cement paste. | The delay in C-S-H growth directly translates to a longer time to achieve initial and final set. | tandfonline.com |
Complexation with Metal Ions in Cement Matrices
The high pH environment of cement paste pore solutions facilitates complex chemical interactions. This compound functions as an effective chelating agent within this matrix, forming stable, soluble complexes with various metal ions. atamankimya.com D-gluconate is a well-known complexing agent, particularly in alkaline conditions where the deprotonation of its hydroxyl groups enhances its ability to form stable chelate complexes with a wide range of metal cations. researchgate.net
In strongly alkaline solutions (pH > 12), similar to those found in cement pores, aluminum (III) ions form a stable 1:1 complex with gluconate. researchgate.net This complexation is a pH-independent condensation reaction. researchgate.net Beyond aluminum, gluconate can also form stable chelates with other di- and trivalent metal ions present in cementitious systems, such as calcium (Ca²⁺), iron (Fe³⁺), and other heavy metals. atamankimya.com The formation of these metal-ligand complexes in the aqueous phase can alter the sorption behavior of these ions onto the solid cement phases. osti.goviaea.org This complexation can influence the mobility and eventual incorporation of these metal ions into the hardened cement paste structure, potentially affecting the material's long-term properties and durability. osti.gov
Mitigation of Undesired Chemical Reactions
The chelating properties of gluconates are also harnessed to prevent hazardous chemical reactions in industrial contexts, particularly in waste management.
Suppression of Hydrogen Evolution in Aluminum Waste Management Systems
The management of aluminum waste, especially fine dust from manufacturing processes, presents a significant safety challenge due to its reaction with water. nih.govresearchgate.net This reaction produces flammable hydrogen gas, creating a risk of fire and explosion in wet dust collection systems. nih.govresearchgate.net
Gluconate solutions have been proven to be effective, non-toxic, and environmentally friendly inhibitors for this hazardous reaction. nih.govresearchgate.net The mechanism of suppression involves the formation of a protective film on the surface of the aluminum particles. nih.govresearchgate.net Fourier transform infrared (FTIR) analysis indicates that the gluconate forms a chemical adsorption film on the aluminum waste dust particles. nih.govresearchgate.net This film acts as a barrier, preventing the aluminum from coming into contact with water, thereby suppressing the hydrogen-producing reaction. nih.gov Studies using sodium D-gluconate have demonstrated that as the concentration of the solution increases, the surface of the reaction product becomes smoother, and the formation of aluminum oxide is slowed, confirming the inhibitive effect. nih.govresearchgate.net At a sodium D-gluconate concentration of 0.25 g/L, hydrogen generation is almost completely suppressed. nih.govresearchgate.net
Table 2: Effectiveness of Sodium D-Gluconate in Suppressing Hydrogen Evolution from Aluminum Waste Dust
| Sodium D-Gluconate Concentration | Observation | Kinetic Effect | Source |
|---|---|---|---|
| Low concentrations | Partial suppression of hydrogen evolution. | Reduced reaction rate. | nih.gov |
| 0.25 g/L | Almost no hydrogen generation. | Rate constant approaches zero. | nih.govresearchgate.net |
| Increasing concentrations | Smoother surface on reaction product; slowed formation of aluminum oxide. | Confirms effective inhibition of the aluminum-water reaction. | nih.govresearchgate.net |
Theoretical and Computational Chemistry Studies of Aluminum Gluconate Systems
Density Functional Theory (DFT) Analyses of Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for studying the electronic properties of metal complexes, including those of aluminum gluconate. ju.edu.etinpressco.com This method allows for the calculation of the electronic structure of molecules, providing a basis for understanding their stability and reactivity. Studies involving DFT have been instrumental in confirming metal ion-induced deprotonation of the gluconate ligand and in modeling the formation of complexes. researchgate.net
Research using DFT with a solvation model has been employed to study the different complexes formed between the D-gluconate molecule and Al(OH)₄⁻, considering both monodentate and bidentate structures. researchgate.net These calculations show that D-gluconate can form an oxo bridge with aluminum. This process is initiated by an associative condensation step that involves a pentacoordinated aluminum atom bonded to the carbon adjacent to the ligand's carbonyl group. researchgate.netresearchgate.net Subsequently, a second bond forms through a similar mechanism to yield a more favorable bidentate structure. researchgate.netresearchgate.net The reaction energy for this preferred mechanism in solution was calculated to be -2.3 kcal mol⁻¹. researchgate.net These theoretical results align with experimental observations that suggest the formation of bidentate complexes between Al(OH)₄⁻ and D-gluconate via condensation reactions in strongly alkaline solutions. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgossila.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, is typically associated with the nucleophilic or electron-donating capacity of a molecule. libretexts.org Conversely, the LUMO is the lowest-energy orbital devoid of electrons and represents the electrophilic or electron-accepting ability. ossila.comlibretexts.org
In the context of this compound complexation, the interaction between the frontier orbitals of the gluconate ligand and the aluminum ion is crucial. The formation of a coordinate bond can be conceptualized as an interaction between the HOMO of the gluconate ligand (electron donor) and the LUMO of the Al(III) ion (electron acceptor). libretexts.org The inclusion of a ligand, such as gluconate, into the coordination sphere of an aluminum center can significantly alter the energy of the metal's frontier orbitals, which in turn influences the reactivity of the complex. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; hard complexes are characterized by a large energy gap, making them less prone to react.
Table 1: Key Concepts of Frontier Molecular Orbital Theory in this compound Complexation
| Orbital/Concept | Description | Role in Complexation |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; typically localized on the electron-rich oxygen atoms of the gluconate ligand. ossila.comlibretexts.org | Acts as the electron donor (Lewis base). |
| LUMO | Lowest Unoccupied Molecular Orbital; typically associated with the electron-deficient Al(III) center. ossila.comlibretexts.org | Acts as the electron acceptor (Lewis acid). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap indicates higher stability and lower chemical reactivity of the resulting complex. |
| Orbital Overlap | The interaction between the ligand's HOMO and the metal's LUMO. libretexts.org | Leads to the formation of a coordinate covalent bond and stabilizes the complex. |
Derived from DFT, conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Global reactivity descriptors describe the reactivity of the molecule as a whole, while local descriptors assign reactivity to specific atomic sites within the molecule. chemrxiv.orgresearchgate.net
Global descriptors include fundamental quantum chemical parameters such as ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), absolute softness (S), and the electrophilicity index (ω). researchgate.netdergipark.org.tr These parameters are calculated based on the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netdergipark.org.tr For instance, a high electrophilicity index suggests a molecule is a strong electrophile, while chemical hardness indicates resistance to change in its electron distribution. researchgate.netresearchgate.net
Local reactivity descriptors, such as the Fukui function (f(r)), are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org By condensing the values of the Fukui function to individual atoms, one can predict which atoms in the gluconate ligand (e.g., specific oxygen atoms) are most likely to interact with the aluminum center, and conversely, how the aluminum center will be susceptible to attack by the ligand. chemrxiv.org
Table 2: Definitions of Global and Local Reactivity Descriptors
| Descriptor | Symbol | Formula | Interpretation |
|---|---|---|---|
| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. dergipark.org.tr |
| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. dergipark.org.tr |
| Chemical Hardness | η | η = (I - A) / 2 | Resistance to deformation of electron cloud. researchgate.netresearchgate.net |
| Chemical Potential | μ | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. dergipark.org.tr |
| Electrophilicity Index | ω | ω = μ² / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. researchgate.netresearchgate.netdergipark.org.tr |
Molecular Dynamics Simulations of Interfacial Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating interfacial phenomena, such as the interaction of this compound with surfaces. mdpi.commit.edu For example, MD simulations can model the processes that occur when gluconate anions and Al³⁺ cations interact at an oxide surface, leading to the formation of soluble aluminum-gluconate species. researchgate.net These simulations provide a dynamic picture of the ligand-metal interactions, revealing how bonds form and break and how the complex behaves in a condensed phase or at an interface. arxiv.org
The adsorption energy is a critical descriptor that quantifies the strength of the interaction between a molecule and a surface. arxiv.org It is typically calculated using DFT by determining the total energies of the combined adsorbate-surface system and the isolated components (the molecule and the clean surface). youtube.com The formula is generally expressed as:
Eads = E(molecule+surface) - (Emolecule + Esurface)
Table 3: Illustrative Breakdown of Adsorption Energy Calculation
| Component | Description | Calculated Value (Hypothetical) |
|---|---|---|
| E(molecule+surface) | Total energy of the optimized this compound molecule on the surface slab. | -1500 Ry |
| Emolecule | Total energy of the isolated, optimized this compound molecule in a vacuum box. | -300 Ry |
| Esurface | Total energy of the clean, optimized surface slab. | -1199.5 Ry |
MD simulations are exceptionally well-suited for exploring the dynamic nature of ligand-metal interactions in this compound complexes. researchgate.net Gluconate is a multidentate ligand, meaning it can bind to the aluminum ion through multiple sites, including its carboxylate group and several of its hydroxyl groups. researchgate.net The flexibility of the gluconate chain allows for various coordination modes. nih.gov
Simulations can track the real-time conformational changes of the gluconate ligand as it coordinates with the Al(III) ion. They can reveal the stability of different coordination isomers, the lifetimes of specific aluminum-oxygen bonds, and the role of solvent molecules in mediating the interaction. This provides a detailed, time-resolved picture of the complex's behavior that complements the static information obtained from energy minimization calculations. mdpi.com
Quantum Chemical Modeling of Complexation Equilibria
The complexation between Al(III) and gluconate in aqueous solution is highly dependent on pH, leading to a variety of different complex species. researchgate.net Quantum chemical modeling, particularly DFT, is used to support and interpret experimental data from techniques like potentiometry, NMR, and ESI-mass spectrometry to build a comprehensive model of these complexation equilibria. researchgate.netnih.gov
By calculating the structures and relative energies of proposed aluminum-gluconate species, computational models can help validate speciation models derived from experimental titrations. nih.gov For example, calculations can confirm the geometries of mononuclear complexes like [AlL]²⁺ and [AlLH₋₁]⁺, as well as more complex species that form at higher pH values through the deprotonation of the ligand's alcohol groups. researchgate.netresearchgate.net Studies have identified a range of complexes forming between pH 2 and 10, including [AlL]²⁺, [AlLH₋₁]⁺, [AlLH₋₂], [AlLH₋₃]⁻, [AlL₂H₋₁], and [AlL₂H₋₂]⁻. researchgate.net In strongly alkaline solutions (pH > 12), it has been shown that Al(III) forms a 1:1 complex with gluconate, where the Al(III) ion has a tetrahedral geometry. nih.govbohrium.com Computational modeling is essential for elucidating the structures of these various species in solution. nih.gov
Table 4: Experimentally Identified this compound Complexes in Solution researchgate.netresearchgate.net
| Complex Species | pH Range of Formation | Stoichiometry (Al:Gluconate) |
|---|---|---|
| [AlL]²⁺ | Acidic (pH 2-4) | 1:1 |
| [AlLH₋₁]⁺ | Acidic to Neutral (pH 4-6) | 1:1 |
| [AlLH₋₂] | Neutral (pH ~6-8) | 1:1 |
| [AlLH₋₃]⁻ | Alkaline (pH > 8) | 1:1 |
| [AlL₂H₋₁] | Acidic to Neutral | 1:2 |
| [AlL₂H₋₂]⁻ | Neutral to Alkaline | 1:2 |
Table of Mentioned Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | Al(C₆H₁₁O₇)₃ |
| D-gluconic acid | C₆H₁₂O₇ |
| D-gluconate | Gluc⁻ / C₆H₁₁O₇⁻ |
| Aluminum ion | Al³⁺ |
| Aluminate ion | Al(OH)₄⁻ |
| Water | H₂O |
Elucidation of Reaction Pathways and Energy Barriers
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involved in the formation of this compound. These theoretical studies provide detailed insights into the reaction pathways, the structures of transition states, and the associated energy barriers, which are often difficult to determine experimentally.
One significant area of investigation has been the condensation reaction between the aluminate ion (Al(OH)4−) and D-gluconate in strongly alkaline environments. This reaction is of particular interest due to its relevance in industrial processes such as the Bayer process for alumina (B75360) production, where organic substances like gluconate can interact with aluminate solutions.
DFT calculations have been employed to model the formation of this compound complexes. These studies have explored the formation of both monodentate and bidentate structures to identify the most energetically favorable pathway. The findings indicate that the formation of a bidentate complex, where the aluminum atom is bonded to two sites on the gluconate molecule, is the preferred mechanism. nih.govnih.gov
The proposed reaction pathway involves a two-step associative condensation mechanism. In the first step, an oxo bridge is formed between the aluminum and the D-gluconate. This involves a pentacoordinated aluminum intermediate that is bonded to the carbon atom adjacent to the carbonyl group of the gluconate ligand. Following this initial association, a second bond is formed through a similar mechanism, resulting in the stable bidentate structure. nih.govnih.gov
A critical aspect of these computational studies is the determination of the energy barriers associated with the reaction. The rate-limiting step for the most favorable reaction pathway has been calculated to have an activation barrier. The reaction energy for this preferred mechanism in solution has also been determined, indicating the thermodynamic favorability of the complex formation. These theoretical results are in agreement with experimental observations that suggest the formation of a bidentate Al(OH)4− complex with D-gluconate through condensation reactions in a highly alkaline medium. nih.govnih.gov
The following table summarizes the key energetic parameters calculated for the formation of the bidentate this compound complex in an alkaline medium.
| Computational Method | Rate-Limiting Activation Barrier (kcal mol-1) | Reaction Energy in Solution (kcal mol-1) |
| Density Functional Theory (DFT) | 16.9 | -2.3 |
| Coupled Cluster with Single, Double and Perturbative Triple Excitations (CCSD(T)) | 6.5 | Not Reported |
Data sourced from Gam et al. (2022). nih.govnih.gov
It is important to note that the calculated energy barriers can vary depending on the theoretical method and the level of theory employed. For instance, the Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)) method, which is considered a high-accuracy quantum chemical method, provides a lower activation barrier compared to the DFT calculations for this specific reaction. nih.govnih.gov This highlights the importance of utilizing sophisticated computational approaches to obtain precise energetic information.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of aluminum gluconate complexes. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy ((²⁷Al, ¹H)) for Complex Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure of this compound complexes in solution. Both aluminum-27 (B1245508) (²⁷Al) and proton (¹H) NMR are employed to gain a comprehensive understanding of the coordination environment of the aluminum ion and the binding of the gluconate ligand.
²⁷Al NMR is particularly informative for defining the coordination geometry of the aluminum center. The chemical shift (δ) in a ²⁷Al NMR spectrum is highly sensitive to the coordination number of the aluminum atom. cuni.czmdpi.com Generally, hexa-coordinated aluminum (AlO₆) resonates in the region of 0 to 20 ppm, while tetra-coordinated aluminum (AlO₄) appears further downfield, typically between 50 and 80 ppm. researchgate.net Studies on the Al(III)-gluconate system in strongly alkaline solutions have shown that Al(III) adopts a tetrahedral geometry within the complex. nih.gov The ²⁷Al nucleus is quadrupolar (spin I = 5/2), which can lead to broad signals, especially in asymmetric environments, due to fast quadrupole relaxation. mdpi.comunideb.huhuji.ac.il The width of the NMR signal can therefore provide insights into the symmetry of the aluminum environment.
¹H NMR complements the ²⁷Al data by providing information from the ligand's perspective. By comparing the ¹H NMR spectrum of free gluconate with that of the aluminum-gluconate complex, researchers can identify which protons on the gluconate molecule are affected by the coordination to the aluminum ion. Shifts in the resonance of specific protons indicate their proximity to the binding site. This technique was instrumental, alongside ²⁷Al NMR, in proving the formation of a 1:1 complex between Al(III) and gluconate in highly alkaline conditions. nih.govresearchgate.net
| NMR Nucleus | Information Gained | Typical Chemical Shift Ranges for Aluminum Complexes |
| ²⁷Al | Aluminum coordination number and geometry symmetry of the Al environment. | Octahedral (6-coord.): 0 - 20 ppmTetrahedral (4-coord.): 50 - 80 ppm |
| ¹H | Ligand binding sites identification of protons involved in complexation. | Varies based on the specific proton environment; shifts are compared to the free ligand. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique vital for studying the different species of aluminum complexes present in a solution. scispace.com It allows for the transfer of intact, non-volatile, and thermally labile complexes from solution into the gas phase for mass analysis, providing direct evidence of their stoichiometry and charge. nih.govthermofisher.com
In the context of aluminum complexes, ESI-MS can identify monomeric and polymeric species, as well as complexes formed with other ions present in the solution. scispace.com For instance, studies on hydrolyzed aluminum solutions have successfully used ESI-MS to detect a variety of species, such as [Al(OH)₂(H₂O)ₙ]⁺ and polymeric complexes containing up to 13 aluminum atoms. scispace.comnih.gov The general appearance of the mass spectra and the observed species can be highly dependent on instrumental parameters like cone voltage and source temperature, which must be carefully optimized to ensure that the detected gas-phase ions accurately reflect the species present in the solution. scispace.com ESI-MS has been applied to study complexes of Al(III) with gluconate analogues like D-heptagluconate, helping to understand the complex equilibria in solution. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a molecular fingerprint that reveals the presence of specific functional groups and the nature of chemical bonds. researchgate.net When gluconate complexes with aluminum, changes in the vibrational frequencies of its carboxylate (-COO⁻) and hydroxyl (-OH) groups are observed.
The FTIR spectrum of free sodium gluconate shows characteristic absorption bands for O-H stretching (a broad band around 3300-3500 cm⁻¹), and asymmetric and symmetric stretching of the carboxylate group (typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively). researchgate.net Upon complexation with aluminum, the positions and intensities of these bands shift. Studies have shown that the infrared spectral data for the Al-gluconate complex are consistent with coordination occurring through the carboxylate group, which acts as a monodentate ligand. researchgate.net The analysis of these spectral shifts allows researchers to confirm the involvement of specific functional groups in the bonding with the aluminum ion. researchgate.net
| Functional Group | Approximate Wavenumber (cm⁻¹) (Free Gluconate) | Change Upon Complexation with Al(III) |
| Hydroxyl (O-H) Stretch | 3500 - 3300 (Broad) | Shift in position and change in shape |
| Carboxylate (C=O) Asymmetric Stretch | ~1600 | Shift to a different frequency |
| Carboxylate (C-O) Symmetric Stretch | ~1400 | Shift to a different frequency |
Electrochemical Techniques for Solution and Surface Analysis
Electrochemical methods are employed to investigate the thermodynamic and kinetic aspects of this compound complexes in solution. These techniques measure electrical properties like potential and conductance to provide information on complex equilibria and stability.
Potentiometric and Conductometric Titrations for Complex Equilibria
Potentiometric and conductometric titrations are classical yet powerful methods for studying the formation and stability of metal complexes in solution. nih.govresearchgate.net
Potentiometric titrations involve measuring the potential of an electrode in a solution while a titrant is added. By using an ion-selective electrode, one can monitor the concentration of free metal ions (pM) as a function of pH. This data allows for the determination of the stability constants of the formed complexes. This method has been fundamental in confirming the formation of the Al(III)-gluconate complex. nih.govbohrium.com
Surface Characterization Techniques
Understanding the surface morphology and composition is critical, especially in applications where this compound interacts with surfaces, such as in corrosion inhibition.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. kfupm.edu.sasurfacesciencewestern.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), it also provides elemental analysis of the surface. surfacesciencewestern.comresearchgate.net
In the context of this compound, SEM/EDS is invaluable for examining the effects of gluconates on the surface of aluminum and its alloys. For example, after corrosion tests in gluconic acid solutions, SEM images can reveal the extent of pitting corrosion, showing the formation of large hemispherical pits. researchgate.net When gluconates are used as corrosion inhibitors, SEM can show a smoother surface with significantly less pitting compared to uninhibited surfaces. mdpi.com EDS analysis can confirm the presence of elements from the inhibitor on the aluminum surface, providing evidence for the formation of a protective film. researchgate.net For instance, the elemental composition of the surface can be mapped to show the distribution of aluminum, oxygen, and other elements from the gluconate inhibitor. wur.nl
Table 2: Application of SEM/EDS in this compound Research
| Application | Information Obtained |
| Corrosion Studies | Visualization of pit morphology and density. |
| Inhibition Efficiency | Assessment of surface protection and reduction in corrosion damage. |
| Film Characterization | Elemental composition of the protective film formed by gluconate. |
This table summarizes the key applications of SEM/EDS in the study of this compound's interaction with surfaces.
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. It is particularly useful for determining the speciation of metals in various environments. XAS, specifically X-ray Absorption Near-Edge Structure (XANES), can provide information on the oxidation state and coordination chemistry of aluminum when complexed with ligands like gluconate. nih.gov
Studies on aqueous aluminum-organic complexes have demonstrated the sensitivity of the Al K-edge XANES spectrum to the coordination environment. princeton.eduprinceton.edu The technique can distinguish between different aluminum species, such as those complexed with organic ligands versus hydrated aluminum ions. princeton.edu While specific studies on this compound using XAS are not prevalent in the provided search results, the principles of the technique are applicable. By comparing the XANES spectra of this compound with those of known aluminum standards, it would be possible to determine the coordination number and geometry of aluminum in the gluconate complex. diva-portal.org
Chromatographic and Separation Methods for Speciation
Chromatographic techniques are essential for the separation, identification, and quantification of different chemical species in a mixture. nih.gov For this compound, these methods can be employed to separate the complex from other components in a sample and to study its formation and stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the separation and determination of metal complexes. osti.gov For instance, reversed-phase HPLC has been successfully used for the simultaneous determination of trace levels of aluminum, iron, and manganese after forming complexes with 8-quinolinol. osti.gov A similar approach could be adapted for the analysis of this compound. By selecting an appropriate column and mobile phase, it would be possible to separate the aluminum-gluconate complex from free aluminum ions and other potential ligands in solution. Detection can be achieved using spectrophotometric or electrochemical detectors. osti.gov
General Aluminum Quantification Methods for System Analysis
The selection of an appropriate analytical method for aluminum quantification is contingent upon factors such as the sample matrix, the expected concentration of aluminum, and the required sensitivity and precision of the analysis. The most commonly utilized techniques include Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma (ICP) based methods, and spectrophotometry.
Atomic Absorption Spectrometry (AAS) is a widely applied technique for the determination of aluminum in various samples. researchgate.net This method is based on the principle that atoms absorb light at specific wavelengths. In AAS, a sample is atomized, typically by a flame or a graphite (B72142) furnace, and the absorption of light by the aluminum atoms is measured. researchgate.net Flame AAS (FAAS) is a robust and relatively low-cost option, while Graphite Furnace AAS (GFAAS) offers significantly lower detection limits. nih.govlabmanager.com GFAAS is often the method of choice for measuring low parts-per-billion levels of aluminum in samples such as dialysis fluids. nih.gov However, AAS can be susceptible to matrix interferences and is generally less accurate for high concentrations of aluminum. iaea.orgiaea.org
Inductively Coupled Plasma (ICP) techniques, including ICP-Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), and ICP-Mass Spectrometry (ICP-MS), are powerful tools for multi-elemental analysis, including aluminum. indexcopernicus.comresearchgate.net In these methods, the sample is introduced into a high-temperature plasma, which excites the atoms (in ICP-AES) or ionizes them (in ICP-MS). The emitted light or the mass-to-charge ratio of the ions is then measured to determine the aluminum concentration. drawellanalytical.com ICP-AES is known for being relatively free from chemical interferences due to the high temperature of the plasma. cdc.gov ICP-MS provides exceptional sensitivity, with the ability to detect aluminum at parts-per-trillion (ppt) levels, making it the gold standard for many applications, including the analysis of biological and environmental samples. labmanager.comdrawellanalytical.comcdc.govnih.gov While highly sensitive and capable of high throughput, ICP-based instruments are generally more expensive and complex to operate than AAS systems. drawellanalytical.com
Spectrophotometry , a colorimetric method, offers a simpler and more cost-effective alternative for aluminum determination. eurasianjournals.com This technique involves the reaction of aluminum with a specific reagent to form a colored complex. The intensity of the color, which is proportional to the aluminum concentration, is then measured using a spectrophotometer. eurasianjournals.com Various reagents have been developed for this purpose, and the method can be highly selective with the use of appropriate masking agents. eurasianjournals.com While not as sensitive as GFAAS or ICP-MS, spectrophotometric methods can achieve detection limits in the low parts-per-billion range and are suitable for a wide range of applications, including the analysis of water and pharmaceutical samples. eurasianjournals.com
Other techniques that have been employed for aluminum quantification include X-ray fluorescence (XRF) analysis, which is particularly useful for the rapid and non-destructive analysis of solid samples like aluminum alloys. rigaku.com Additionally, methods like thermometric titration and the use of ion-selective electrodes have been developed for specific applications, such as the analysis of solutions with high aluminum concentrations. iaea.orgiaea.org
The following tables provide a comparative overview of the performance characteristics of some of these common analytical methods for aluminum quantification.
Table 1: Comparison of Detection Limits for Aluminum Quantification Methods
| Method | Detection Limit | Sample Matrix | Reference |
|---|---|---|---|
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | 3 µg/L | Water | nih.gov |
| Flame Atomic Absorption Spectrometry (FAAS) | 100 µg/L | Water | nih.gov |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.02 µg/mL | Urine and Saliva | cdc.gov |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | 1 µg/L | Urine | cdc.gov |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | 4 µg/L | Blood | cdc.gov |
| Spectrophotometry | 1 µg/L | Water | eurasianjournals.com |
Table 2: Performance Characteristics of a Spectrophotometric Method for Aluminum Determination
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.01 - 2.0 mg/L | eurasianjournals.com |
| Molar Absorptivity | 2.21 x 10⁴ L mol⁻¹ cm⁻¹ | eurasianjournals.com |
| Sandell's Sensitivity | 6 ng cm⁻² | eurasianjournals.com |
| Relative Standard Deviation | 0-2% | eurasianjournals.com |
Table 3: Comparison of Analytical Methods for Aluminum in High Concentration Samples
| Method | Key Feature | Standard Recovery | Reference |
|---|---|---|---|
| Atomic Absorption Spectroscopy (AAS) | Less accurate at high concentrations | --- | iaea.orgiaea.org |
| Fluoride Electrode Method | Most accurate and precise | 100% ± 2% | iaea.orgiaea.org |
| Thermometric Titration | Fastest method | 100% ± 5% | iaea.orgiaea.org |
| pH Electrode Method | Less accurate than thermometric titration | --- | iaea.orgiaea.org |
Table 4: List of Compounds
| Compound Name |
|---|
Future Research Directions and Emerging Paradigms
Exploration of Novel Coordination Architectures and Polymeric Forms
Future research is increasingly focused on moving beyond simple monomeric complexes of aluminum gluconate to explore more intricate coordination architectures and polymeric structures. The manner in which the aluminum ion coordinates with the gluconate ligand—a polyhydroxy-carboxylate—is highly dependent on factors like pH, concentration, and temperature, leading to a variety of complex species in solution. researchgate.netresearchgate.net Studies have identified several 1:1 and 1:2 Al(III) to gluconate complexes, with coordination often involving the carboxylate group and specific hydroxyl groups of the gluconate backbone. researchgate.net
The next frontier lies in the deliberate synthesis and characterization of novel polynuclear and polymeric forms. These complex structures, where multiple aluminum centers are bridged by gluconate ligands, could offer unique material properties. Researchers are investigating how to control the polymerization process to create materials with tailored porosity, stability, and surface chemistry. Such advancements could lead to new applications in areas like advanced adsorbents, catalytic supports, or specialized coatings. The formation of these architectures is a complex process, with studies showing different coordination modes are possible, including the gluconate anion acting as a monodentate ligand through its carboxylate group.
Table 1: Investigated Al(III)-Gluconate Complex Stoichiometries in Solution
| Complex Species | pH Range of Formation | Reference |
| [AlL]²+ | 2 - 10 | researchgate.net |
| [AlLH₋₁]⁺ | 2 - 10 | researchgate.net |
| [AlLH₋₂] | 2 - 10 | researchgate.net |
| [AlLH₋₃]⁻ | 2 - 10 | researchgate.net |
| [AlL₂H₋₁] | 2 - 10 | researchgate.net |
| [AlL₂H₋₂]⁻ | 2 - 10 | researchgate.net |
| 1:1 Complex | > 12 | researchgate.net |
| L represents the gluconate ligand. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of the formation kinetics and solution dynamics of this compound is critical for optimizing its synthesis and application. Emerging research is leveraging advanced spectroscopic probes for in-situ and real-time monitoring of these chemical reactions. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al NMR, have proven invaluable for elucidating the coordination environment of the aluminum ion and identifying the various complex species present in solution under different conditions. researchgate.net
Future work will likely involve the application of more sophisticated, time-resolved spectroscopic methods. For instance, techniques like Quartz Crystal Microbalance with Admittance analysis (QCM-A) could be adapted to monitor the adsorption and reaction of gluconate on aluminum surfaces in real-time, providing precise kinetic parameters. nih.gov Combining these experimental techniques with chemometric analysis will enable researchers to build detailed kinetic models, offering unprecedented insight into reaction mechanisms, the formation of intermediates, and the influence of process variables on the final product characteristics. researchgate.netnih.gov
Integrated Computational-Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental validation represents a powerful paradigm for accelerating materials discovery and process optimization. For this compound, future research will increasingly rely on this synergistic approach. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the geometric and electronic structures of novel coordination complexes, their stability, and their spectroscopic signatures. mdpi.comnih.gov
These in silico predictions can guide experimental efforts, reducing the need for extensive trial-and-error synthesis and characterization. researchgate.net For example, computational models can screen potential ligand modifications or reaction conditions to identify promising routes for synthesizing new polymeric forms with desired properties. nih.gov The calculated properties, such as vibrational frequencies from IR spectroscopy or NMR chemical shifts, can then be directly compared with experimental data to validate and refine the theoretical models, creating a feedback loop that enhances predictive accuracy. nih.gov This integrated approach is crucial for designing this compound-based systems for specific applications, such as predicting adsorption behavior on metal surfaces for corrosion inhibition. researchgate.net
Table 2: Computational and Experimental Techniques for this compound Research
| Research Stage | Computational Technique | Experimental Technique | Objective |
| Structure Prediction | Density Functional Theory (DFT) | X-ray Crystallography | Determine stable 3D coordination structures. nih.govnih.gov |
| Reaction Dynamics | Molecular Dynamics (MD) | Time-resolved Spectroscopy (e.g., NMR) | Simulate and monitor complex formation in solution. researchgate.netmdpi.com |
| Property Analysis | Quantum Chemical Calculations | IR, UV-Vis Spectroscopy | Predict and verify spectroscopic signatures. researchgate.net |
| Surface Interaction | Shrinking Core Model | Electrochemical Methods (e.g., Polarization) | Model and measure interaction at interfaces, like in corrosion. researchgate.net |
Sustainable Synthesis and Application Development in Industrial Contexts
The principles of green chemistry are becoming central to the development of new synthetic methods and applications for industrial chemicals. Future research on this compound will prioritize the development of sustainable synthesis routes that minimize environmental impact. mdpi.com This includes exploring the use of renewable, bio-based feedstocks for producing gluconic acid, employing water as a solvent, and designing energy-efficient reaction processes. jungbunzlauer.comrsc.org Methods that avoid harsh chemicals and reduce waste generation are of particular interest. mdpi.com
In the industrial sphere, research is focused on leveraging this compound's properties in environmentally benign applications. Its role as a non-toxic corrosion inhibitor for aluminum alloys is a key area of investigation, offering an alternative to more hazardous chromate-based inhibitors. researchgate.netresearchgate.net Furthermore, its function as a chelating agent is utilized in caustic aluminum etching baths, where it prevents the formation of hard scale and extends the life of the bath, contributing to process efficiency and waste reduction. pmpinc.com The development of this compound from a sustainable metal source like aluminum, which is infinitely recyclable, further enhances its environmental credentials. worldclimatesummit.orgaluminum.orgsintef.com
Interdisciplinary Research with Other Material Systems for Enhanced Functionality
The future of materials science lies in the creation of hybrid and composite systems where the combination of different materials leads to synergistic or enhanced functionalities. This compound is a promising candidate for incorporation into various material matrices. Interdisciplinary research will explore the development of novel composites where this compound acts as a functional additive.
For instance, its integration into polymer matrices could lead to thermo-responsive composite films with controllable deformation, where the aluminum component provides conductivity and the polymer dictates thermal response. rsc.org In another vein, research could explore its use as a cross-linking agent or stabilizer in biopolymer systems for biomedical applications. Combining this compound with other nanomaterials could also yield hybrid systems with unique catalytic, optical, or electronic properties. These endeavors will require close collaboration between chemists, materials scientists, and engineers to design, fabricate, and characterize these next-generation functional materials. sintef.com
Q & A
Basic Research Questions
Q. How can researchers accurately quantify aluminum content in aluminum gluconate formulations during preclinical studies?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for trace aluminum quantification. Key validation parameters include a linear range (e.g., 0–50 ng/mL with ), detection limits (e.g., 0.221 ng/mL), and recovery rates (e.g., 97.32% average recovery). Precision and repeatability should maintain relative standard deviations (RSD) <20% across triplicate analyses .
Q. What experimental factors influence aluminum leaching from glass containers into this compound solutions?
- Methodological Answer : Leaching is exacerbated by prolonged storage, elevated temperatures, and alkaline pH. To mitigate this, use non-glass containers (e.g., polyethylene) for long-term storage and validate container inertness via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months). Contamination risks are critical in neonatal studies due to immature renal clearance .
Q. What are the established safety thresholds for aluminum exposure in parenteral formulations for vulnerable populations?
- Methodological Answer : For preterm neonates, the FDA recommends limiting aluminum intake to <4–5 µg/kg/day to avoid neurotoxicity and bone abnormalities. Dose calculations must account for cumulative exposure across all components (e.g., calcium gluconate contributes 80–98% of aluminum in parenteral nutrition) .
Q. How should researchers design experiments to minimize aluminum contamination in in vitro models?
- Methodological Answer : Use ultrapure reagents (e.g., ≥18 MΩ·cm water) and conduct blank controls to baseline aluminum levels. Pre-treat glassware with nitric acid rinses, and employ chelating agents (e.g., deferoxamine) in cell culture media to sequester residual aluminum .
Q. What analytical techniques are suitable for assessing the pH-dependent stability of this compound complexes?
- Methodological Answer : Potentiometric titration coupled with UV-Vis spectroscopy can monitor complex stability across pH 2–10. For structural insights, use Fourier-transform infrared (FTIR) spectroscopy to identify shifts in carboxylate (COO⁻) stretching bands (~1600 cm⁻¹) .
Advanced Research Questions
Q. What mechanisms underlie this compound-induced neurotoxicity in rodent models, and how do these translate to human risk assessment?
- Methodological Answer : Intraperitoneal injections in rats (85 µg/100 g, 3×/week) show hippocampal neurodegeneration, mitochondrial swelling, and myelin disruption. Correlate these findings with aluminum speciation studies (e.g., transferrin-mediated endocytosis) and compare serum aluminum levels (e.g., 69.7 µg/100 mL in rats vs. 1–2 µg/L in humans) to extrapolate safe exposure thresholds .
Q. How does this compound interact with actinides in nuclear waste systems, and what are the implications for waste vitrification?
- Methodological Answer : Gluconate forms stable complexes with U(VI) and Al³⁺, altering actinide solubility in acidic Hanford tank waste. Use X-ray absorption spectroscopy (XAS) to determine coordination geometry (e.g., bond distances, ligand denticity) and thermodynamic modeling (e.g., Pitzer equations) to predict phase behavior during vitrification .
Q. What are the challenges in ensuring long-term stability of this compound in multi-component parenteral formulations?
- Methodological Answer : Conduct compatibility studies using differential scanning calorimetry (DSC) to detect interactions with excipients (e.g., dextrose, amino acids). Monitor aluminum leaching under simulated clinical conditions (e.g., 25°C/60% RH for 24 months) with ICP-MS, and validate container closure systems per USP <661> .
Q. How can researchers resolve contradictions in reported aluminum toxicity thresholds across preclinical and clinical studies?
- Methodological Answer : Perform meta-analyses stratified by exposure route (oral vs. parenteral), speciation (e.g., citrate vs. gluconate), and population (neonates vs. adults). Use Bayesian statistical models to account for inter-study variability in kidney function and aluminum bioavailability .
Q. What role does this compound play in modulating metal speciation in environmental systems, and how can this be leveraged for remediation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
